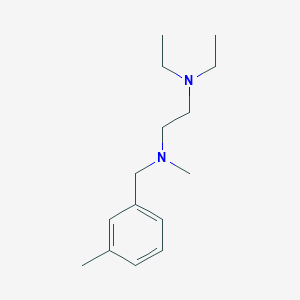
3-(2-oxo-1-pyrrolidinyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as OPBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBH is a hydrazide derivative of benzoylpyrrolidine and has been synthesized using various methods. In
科学的研究の応用
3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Research studies have also reported the potential use of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide as a fluorescent probe for the detection of metal ions.
作用機序
The exact mechanism of action of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide is not fully understood. However, research studies have suggested that 3-(2-oxo-1-pyrrolidinyl)benzohydrazide may exert its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit various biochemical and physiological effects. Research studies have shown that 3-(2-oxo-1-pyrrolidinyl)benzohydrazide can inhibit the activity of COX-2 and PDE-4, which are involved in the inflammatory response. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit antimicrobial activity against various microorganisms.
実験室実験の利点と制限
One of the advantages of using 3-(2-oxo-1-pyrrolidinyl)benzohydrazide in lab experiments is its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(2-oxo-1-pyrrolidinyl)benzohydrazide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
将来の方向性
There are several future directions for the research on 3-(2-oxo-1-pyrrolidinyl)benzohydrazide. One of the future directions is to explore the potential use of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide as a fluorescent probe for the detection of metal ions. Another future direction is to investigate the potential use of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Furthermore, future research studies should focus on the evaluation of the toxicity of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide and its derivatives to ensure their safety for human use.
合成法
3-(2-oxo-1-pyrrolidinyl)benzohydrazide can be synthesized using various methods, including the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with benzoyl hydrazine, or the reaction of benzoylpyrrolidine with hydrazine hydrate. Another method involves the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with benzoyl chloride followed by the reaction with hydrazine hydrate. The synthesis of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide using these methods has been reported in various research studies.
特性
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-13-11(16)8-3-1-4-9(7-8)14-6-2-5-10(14)15/h1,3-4,7H,2,5-6,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWFFNRHWTYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)



![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)